N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide is a complex organic compound characterized by its unique structure, which includes both hydroxyl and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-2-hydroxybutanol and 2-(methylthio)benzoic acid.
Formation of Intermediate:
Coupling Reaction: The protected intermediate is then coupled with 2-(methylthio)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the deprotection of the hydroxyl group to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, which could be explored in drug discovery. It may act as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used as an intermediate in the production of specialty chemicals. Its unique functional groups might also make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methylthio groups could play crucial roles in binding interactions, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzoate: Similar structure but with an ester instead of an amide.
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)aniline: Aniline derivative with similar functional groups.
Uniqueness
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other compounds with similar backbones but different functional groups.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S2/c1-14(17,8-9-18-2)10-15-13(16)11-6-4-5-7-12(11)19-3/h4-7,17H,8-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLUBLRQPQIAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=CC=C1SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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